Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate
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Overview
Description
Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate is an organic compound with the molecular formula C9H5BrCl2N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various halogenating agents. Reaction conditions may involve heating, the use of inert atmospheres, and specific solvents like tetrahydrofuran (THF) or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or amines .
Scientific Research Applications
Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
- 5-Bromo-3-methyl-1H-indazole
- 5-Bromo-7-ethyl-1H-indazole
Uniqueness
Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions on the indazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H5BrCl2N2O2 |
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Molecular Weight |
323.95 g/mol |
IUPAC Name |
methyl 5-bromo-3,6-dichloro-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C9H5BrCl2N2O2/c1-16-9(15)6-5-4(13-14-8(5)12)2-3(11)7(6)10/h2H,1H3,(H,13,14) |
InChI Key |
GWTIYRVWHWJTGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC2=NNC(=C21)Cl)Cl)Br |
Origin of Product |
United States |
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